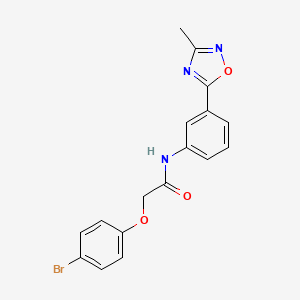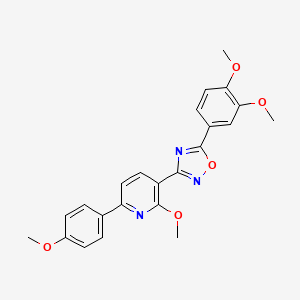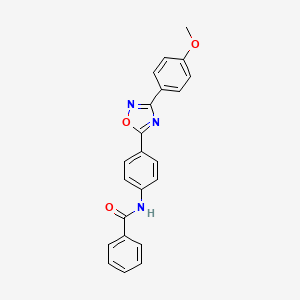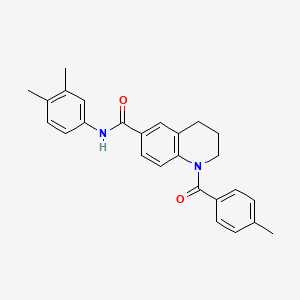
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPO-27, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of oxadiazole-based compounds and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. The compound has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in cancer growth, as tumors require a blood supply to grow and spread.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it has shown promising results in both in vitro and in vivo studies. This suggests that the compound may have potential as a therapeutic agent for cancer and inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its optimal dosage and potential side effects.
Future Directions
There are a number of future directions for research on 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying its effects on specific enzymes and signaling pathways in cancer and inflammation. Another area of focus could be on developing new formulations of this compound that could improve its bioavailability and therapeutic efficacy. Finally, future studies could focus on testing the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-bromophenol with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic acid to obtain the final product. This method has been reported to yield this compound with a purity of over 95%.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in cancer treatment. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study conducted by Chen et al. (2019) showed that this compound could inhibit the proliferation of glioma cells and induce cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. In a study conducted by Li et al. (2019), this compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound was also found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-19-17(24-21-11)12-3-2-4-14(9-12)20-16(22)10-23-15-7-5-13(18)6-8-15/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMQLCZBLMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

